molecular formula C14H21NO3S B13968432 2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate

2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate

Cat. No.: B13968432
M. Wt: 283.39 g/mol
InChI Key: GGNGWPLFEHYMDR-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C14H21NO3S It is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and an ethyl methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate typically involves the reaction of 1-benzylpyrrolidine with ethyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at a temperature range of 50-70°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound. The industrial process is optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyrrolidin-3-yl methanesulfonate
  • N-{2-[(1-benzylpyrrolidin-3-yl)amino]ethyl}methanesulfonamide

Uniqueness

2-(1-Benzylpyrrolidin-3-yl)ethyl methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate

InChI

InChI=1S/C14H21NO3S/c1-19(16,17)18-10-8-14-7-9-15(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI Key

GGNGWPLFEHYMDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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